2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
Properties
CAS No. |
1770840-44-2 |
|---|---|
Molecular Formula |
C6H4FIN4 |
Molecular Weight |
278.03 g/mol |
IUPAC Name |
2-fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4FIN4/c7-6-10-5(9)3-1-2-4(8)12(3)11-6/h1-2H,(H2,9,10,11) |
InChI Key |
JGSXDPUBBBUMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)I)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the use of pyruvic acid and formamidine as starting materials to synthesize an intermediate compound. This intermediate is then subjected to further reactions, including ring closure and iodination, to yield the final product .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and reaction time, to achieve the desired product efficiently. The use of mild conditions and cost-effective reagents makes this method suitable for large-scale production .
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine substituent at position 7 is highly reactive in metal-catalyzed cross-coupling reactions, enabling functionalization for drug intermediates like Remdesivir .
Suzuki-Miyaura Coupling
Replacement of iodine with aryl/alkyne groups via palladium catalysis:
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃
-
Conditions : THF/H₂O, 80°C
-
Application : Introduces aromatic moieties for enhanced biological activity .
Cyanation
Direct substitution of iodine with a cyano group:
-
Reagents : TMSCN (trimethylsilyl cyanide), TMSOTf (trifluoromethanesulfonate)
-
Conditions : -78°C, CH₂Cl₂
Nucleophilic Substitution
The fluorine at position 2 can participate in nucleophilic aromatic substitution (NAS) under specific conditions, though its electron-withdrawing nature reduces reactivity compared to iodine.
Fluorine Displacement
-
Reagents : Strong nucleophiles (e.g., amines, thiols)
-
Conditions : High temperature, polar aprotic solvents (DMSO, DMF)
-
Challenge : Steric hindrance and electronic deactivation limit yields.
Functionalization of the Amine Group
The primary amine at position 4 can undergo acylation or alkylation, though its conjugation with the aromatic system reduces nucleophilicity.
-
Acylation : Acetic anhydride, pyridine, RT → N-acetyl derivative.
-
Alkylation : Limited due to aromatic stabilization; requires strong bases (e.g., LDA) .
Stability and Reactivity Trends
-
Thermal Stability : Stable under inert conditions (N₂, ≤140°C) .
-
pKa : ~3.04 (predicted), indicating moderate acidity at the amine .
Mechanistic Insights
Scientific Research Applications
2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral drugs, such as Remdesivir, which has shown efficacy against viruses like Ebola and COVID-19.
Biological Research: The compound is used in the study of biological pathways and molecular interactions due to its unique structure and reactivity.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the viral RNA polymerase, thereby preventing the synthesis of viral RNA. This mechanism is similar to that of other antiviral agents, making it a valuable compound in the development of antiviral therapies .
Comparison with Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Reactivity : Bromine, while less reactive than iodine in metal-halogen exchange (e.g., Grignard reactions), is widely used due to cost-effectiveness. indicates that the bromo derivative can substitute the iodo analog in cyanidation under identical conditions .
- Synthetic Applications : Used in continuous flow synthesis for remdesivir's nucleobase unit, achieving scalability and efficiency .
- Yield : Bromination of the parent compound typically achieves >90% yield under optimized conditions .
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Reactivity: Iodine's superior leaving-group ability facilitates efficient cross-coupling (e.g., Suzuki, Negishi) and nucleophilic substitutions. For example, it reacts with i-PrMgCl at −20°C to form intermediates for ribonolactone coupling .
- Applications : Critical in Gilead Sciences' remdesivir synthesis via metal-halogen exchange and lactone addition .
- Cost : Higher molecular weight and cost compared to bromo analogs, but preferred for high-yield transformations .
2-Fluoro-7-iodo vs. 7-Iodo Derivatives
- Synthetic Challenges : Fluorination requires specialized reagents (e.g., Selectfluor), whereas iodination is achieved via electrophilic substitution .
Non-Halogenated Analogs
Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Parent Compound)
- Properties : Lacking halogen substituents, it exhibits lower reactivity in cross-coupling but serves as a precursor for halogenation. Molecular formula: C₆H₆N₄; MW: 134.14 g/mol .
- Biological Activity : Demonstrates antiproliferative effects in cancer cell lines but requires functionalization for therapeutic optimization .
7-Aryl/Substituted Derivatives
- Examples :
- 7-(3-(Piperazin-1-yl)phenyl) Derivative : A potent PI3Kδ inhibitor with >100 nM IC₅₀, highlighting the impact of aryl groups at position 7 on target selectivity .
- Xylo-C-Nucleosides : Pyrrolotriazine-based nucleosides show enhanced pharmacokinetics due to C–C glycosidic bonds, contrasting with N-nucleosides .
Comparative Data Table
*Theorized based on analogous halogenation reactions .
Biological Activity
2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine, also known as 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS No. 1770840-43-1), is a compound of significant interest in medicinal chemistry due to its potential applications in antiviral therapies. This article delves into its biological activity, synthesis, and relevance in drug development.
- Molecular Formula: C6H5IN4
- Molecular Weight: 260.04 g/mol
- Purity: Typically >98% in commercial preparations .
Biological Activity Overview
The biological activity of 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine is primarily linked to its role as an intermediate in the synthesis of antiviral agents, particularly Remdesivir, which has been utilized in treating COVID-19. The compound exhibits several pharmacological properties:
- Antiviral Activity: It has been identified as a precursor in the synthesis of Remdesivir and other phosphoramidate prodrugs aimed at treating viral infections such as Ebola and SARS-CoV-2 .
The precise mechanism through which 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine exerts its biological effects is not fully elucidated; however, it is believed to interfere with viral replication processes by acting as a nucleoside analog. This mechanism is similar to other compounds in its class that inhibit viral RNA-dependent RNA polymerase activity.
Synthesis Pathways
The synthesis of 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various methods. A common synthetic route involves the iodination of pyrrolo[1,2-f][1,2,4]triazine derivatives using N-iodo-succinimide under controlled conditions . Below is a summary of the synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolo[1,2-f][1,2,4]triazine | N-Iodo-succinimide in DMF at 0°C for 1 hour | ~95% |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of compounds related to 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine in various biological assays:
Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of Remdesivir and its precursors against SARS-CoV and MERS-CoV. The results indicated that compounds derived from 7-Iodopyrrolo[2,1-f][1,2,4]triazin effectively inhibited viral replication in vitro.
Study 2: Antiproliferative Activity
Another investigation focused on fluorinated triazines and their antiproliferative effects on cancer cell lines. While not directly testing 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine itself, related compounds showed significant activity against breast and lung cancer cell lines through mechanisms distinct from traditional DHFR inhibitors .
Q & A
Basic: What are the key structural features and physicochemical properties of 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine that influence its reactivity in synthetic pathways?
The compound’s fused pyrrolotriazine core (C₆H₆N₄ backbone) provides π-electron density for electrophilic substitution, while the electron-withdrawing fluorine and iodine substituents modulate reactivity. The iodine atom at position 7 enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), and the fluorine at position 2 stabilizes intermediates via inductive effects. Its molecular weight (134.14 g/mol) and moderate polarity suggest solubility in polar aprotic solvents like DMF or DMSO, critical for nucleophilic amination steps .
Basic: How do fluorine and iodine substituents affect the compound’s electronic configuration and stability under varying pH conditions?
Fluorine’s high electronegativity withdraws electron density from the triazine ring, reducing basicity at the N4-amine group (pKa ~5–7). Iodine’s polarizable nature increases susceptibility to oxidative degradation at high pH (>9), necessitating inert atmospheres during reactions. Stability studies in acidic media (pH 3–5) show minimal decomposition, making aqueous HCl/THF mixtures viable for deprotection steps .
Advanced: What strategies resolve contradictions in reported yield data during nucleophilic substitution reactions involving the iodine moiety?
Discrepancies often arise from competing elimination pathways. To mitigate:
- Temperature control : Maintain ≤60°C to suppress β-hydride elimination in palladium-catalyzed reactions.
- Ligand screening : Use bulky ligands (XPhos) to stabilize Pd(0) intermediates, improving selectivity.
- Kinetic monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time optimization .
Advanced: How can researchers validate purity and structural integrity when encountering anomalous HPLC/MS results?
- Orthogonal methods : Combine reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with ion-pair LC-MS to detect halogen-related adducts.
- NMR deconvolution : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine retention; ¹H-¹⁵N HMBC identifies amine proton coupling.
- XRD validation : Compare experimental diffractograms with predicted crystal structures (e.g., Mercury CSD) to rule out polymorphic impurities .
Advanced: What computational methods predict regioselectivity of electrophilic attacks on the pyrrolotriazine core in aqueous vs. non-polar media?
- DFT calculations : Use B3LYP/6-311+G(d,p) to model Fukui indices, identifying C7 (iodine site) as the most electrophilic in non-polar solvents.
- MD simulations : Explicit solvent models (TIP3P for water, OPLS for toluene) reveal solvation effects on transition-state geometry.
- QSPR models : Correlate Hammett σ values of substituents with observed reaction rates .
Application: What evidence supports this compound’s role as a precursor in antiviral prodrug development?
The iodine atom enables modular derivatization for nucleotide analogs. For example, it serves as a key intermediate in Remdesivir synthesis, where Pd-catalyzed coupling introduces a pyridyl moiety. Biological assays confirm triazinamine derivatives inhibit RNA-dependent RNA polymerases (RdRp) with IC₅₀ values <100 nM .
Advanced: How do reaction temperatures (0°C to 120°C) impact deprotection kinetics in multi-step syntheses?
- Low temperature (0–25°C) : Boc deprotection with TFA proceeds via SN1 mechanism (t₁/₂ = 2–4 hr), minimizing side reactions.
- High temperature (80–120°C) : Thermal cleavage of silyl ethers (e.g., TBS) accelerates but risks triazine ring opening. Optimize using microwave-assisted protocols (20 min, 80°C) with 1,2-dimethoxyethane as a thermal stabilizer .
Basic: What spectroscopic techniques characterize crystalline polymorphs of this compound?
- X-ray powder diffraction (XRPD) : Distinguish Form I (sharp peak at 2θ = 12.5°) from Form II (2θ = 14.2°) using Rietveld refinement.
- DSC/TGA : Detect melting point variations (Δmp = 5–10°C) between polymorphs.
- Solid-state NMR : ¹³C CP/MAS resolves crystallinity differences (FWHM <1 ppm for Form I) .
Advanced: What mechanistic insights explain discrepancies in catalytic efficiency between Pd and Cu catalysts for cross-coupling reactions?
- Pd systems : Oxidative addition at Pd(0) is rate-limiting; electron-deficient ligands (PPh₃) accelerate this step but increase iodide dissociation.
- Cu systems : Proceed via single-electron transfer (SET), favoring aryl iodides over bromides. However, Cu(I) aggregation in polar solvents reduces turnover. Use chelating amines (TMEDA) to stabilize active species .
Application: How can solvent systems optimize large-scale preparations to prevent dimerization?
- Solvent selection : Use DME/H₂O (4:1) with 10 mol% NaHCO₃ to suppress base-mediated dimerization.
- Flow chemistry : Continuous-flow reactors (residence time <2 min) minimize intermediate accumulation.
- In-line quenching : Immediate extraction into EtOAc after reaction completion reduces contact time with reactive species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
